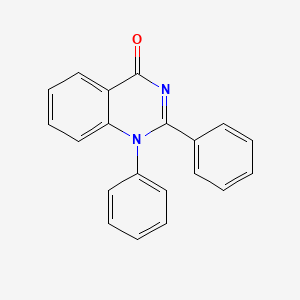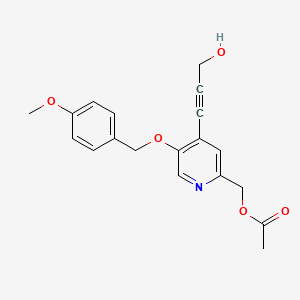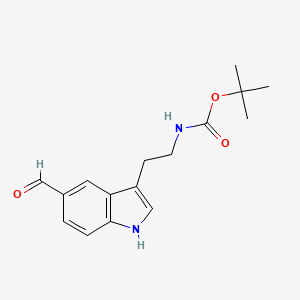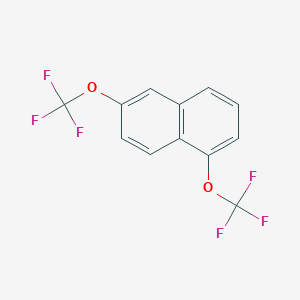
1,2-Diphenylquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenylquinazolin-4(1H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is characterized by the presence of two phenyl groups attached to the quinazolinone core, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenylquinazolin-4(1H)-one can be synthesized through various synthetic routes. One common method involves the condensation of anthranilic acid with benzaldehyde in the presence of a catalyst, followed by cyclization to form the quinazolinone ring. The reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Quinazolinone derivatives, including 1,2-Diphenylquinazolin-4(1H)-one, have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Diphenylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
1,2-Diphenylquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2-Phenylquinazolin-4(1H)-one: Lacks the second phenyl group, resulting in different chemical and biological properties.
4(3H)-Quinazolinone: The absence of phenyl groups leads to a simpler structure with distinct reactivity.
6,7-Dimethoxy-4(1H)-quinazolinone: The presence of methoxy groups introduces additional functionalization and potential biological activity.
The uniqueness of this compound lies in its dual phenyl substitution, which imparts specific chemical properties and enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C20H14N2O |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1,2-diphenylquinazolin-4-one |
InChI |
InChI=1S/C20H14N2O/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h1-14H |
InChI Key |
VRSHCNSHJLWGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4-(3-(4-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate](/img/structure/B11835511.png)


![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)



![2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid](/img/structure/B11835550.png)


